![molecular formula C8H14ClN3 B2883462 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride CAS No. 1823253-44-6](/img/structure/B2883462.png)

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

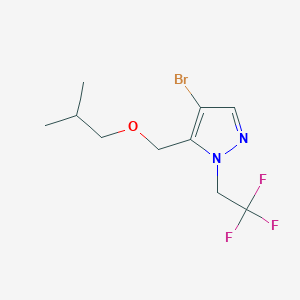

“2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a heterocyclic chemical compound. It has a molecular formula of C8H14ClN3 and a molecular weight of 187.67 .

Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. One approach involves the reaction of corresponding 2-aminodiazines with α-halocarbonyl compounds or their acetals . Another method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic skeleton. The compound is achiral, with no defined stereocenters or E/Z centers .Physical and Chemical Properties Analysis

The compound has a molecular weight of 187.67 . Other physical and chemical properties, such as melting point, boiling point, and density, are not well-documented in the literature.Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is involved in various synthesis and chemical reaction studies. For example, it has been used in the preparation of 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its derivatives through specific chemical reactions with anilines to afford imidazole-2-carboxamides, highlighting its utility in creating novel chemical structures (Dirlam, James, & Shoop, 1980).

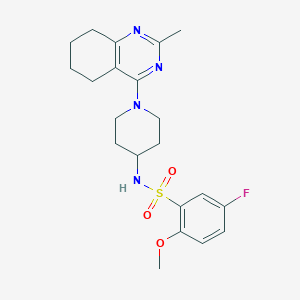

Antimicrobial and Anticancer Activities

Research has also explored the compound's potential in biomedical applications, particularly in the development of antimicrobial and anticancer agents. Novel heterocyclic compounds containing sulfonamido moieties, derived from similar chemical structures, have shown significant antibacterial activities, suggesting the potential of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride derivatives in this area (Azab, Youssef, & El‐Bordany, 2013). Additionally, some derivatives have demonstrated promising antitumor activities against cancer cell lines, indicating the compound's relevance in the synthesis of anticancer drugs (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).

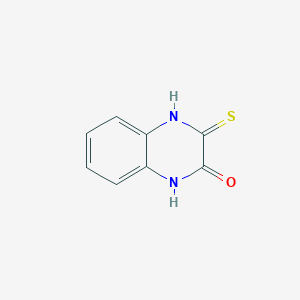

Molecular Docking and Anti-Diabetic Studies

The compound has also been involved in the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which were evaluated for their anti-diabetic potential. These studies involved molecular docking analysis to understand the structure-activity relationships, highlighting the compound's utility in the development of new therapeutic agents (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

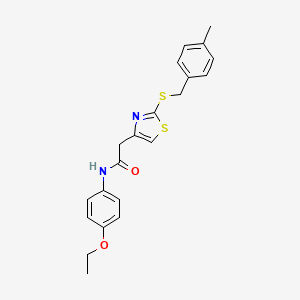

Utility in the Synthesis of New Heterocycles

The versatility of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is further demonstrated in its utility for the synthesis of new heterocycles with potential antiproliferative properties. These synthetic routes lead to the creation of compounds like pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines, contributing to the chemical diversity in medicinal chemistry (Gomha, Zaki, & Abdelhamid, 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the pharmacological potential of imidazole, pyrazine, and pyrimidine derivatives . Additionally, more research could be conducted to explore new synthetic approaches and to broaden the range of available methods and reagents for its chemical modification .

Mechanism of Action

Target of Action

The primary targets of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like other imidazopyrazine derivatives, it may interact with its targets by binding to specific receptor sites, thereby modulating their activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name |

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFZEFPUXWTIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NC(=CN2CCN1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2883380.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2883385.png)

![N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883386.png)

![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)

![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)